tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate
Description
tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, a 3-methoxypropyl chain, and a 5-methylfuran-2-yl substituent. This compound is part of a broader class of Boc-protected amines used in pharmaceutical and organic synthesis for intermediate functionalization . Its structural uniqueness lies in the combination of a methoxy group and a methyl-substituted furan ring, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-10-6-7-12(18-10)11(8-9-17-5)15-13(16)19-14(2,3)4/h6-7,11H,8-9H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBCEGCEOQFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CCOC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield reduced forms of the furan ring or the carbamate group.
Substitution: Substitution reactions can occur at the methoxy group or the furan ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism of carbamates in living organisms.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as drug candidates for treating certain diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The furan ring and methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Groups
The target compound is compared below with structurally related tert-butyl carbamates (Table 1).
Table 1: Structural Comparison of tert-butyl Carbamate Derivatives
Key Observations:
- Electron-Rich vs. Electron-Deficient Groups: The 5-methylfuran-2-yl group in the target compound is electron-rich due to the aromatic furan ring, contrasting with electron-withdrawing groups like sulfonyl (in ) or chloro-benzimidazolone (in ).
- Hydrophilicity : The methoxy group enhances polarity compared to cyclopentyl (in PB07473 ) or propargyl (in ) substituents, suggesting improved solubility in polar solvents.
Stability and Reactivity
- Furan Ring Stability : The 5-methylfuran-2-yl group may be prone to oxidation under acidic or oxidative conditions, unlike stable aromatic systems like benzimidazolone (in ).
- Boc Deprotection : The tert-butyl carbamate group is acid-labile, a common feature across analogs (e.g., ), enabling selective deprotection in multi-step syntheses.
Biological Activity
tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate, with the CAS number 1432680-76-6, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a carbamate moiety and a furan derivative, which contributes to its unique biological profile. Its molecular formula is CHNO, with a molecular weight of approximately 239.28 g/mol. The presence of the methoxy and furan groups suggests potential interactions with various biological targets.
The proposed mechanism involves the inhibition of bacterial topoisomerases, which are essential for DNA supercoiling. Compounds that interact with the ATP-binding site of these enzymes can prevent their function, leading to bacterial cell death. For instance, derivatives with carbamate groups have shown enhanced binding affinity to topoisomerases, indicating that this compound may similarly affect these targets .
Study 1: Antibacterial Efficacy
In a comparative study involving various carbamate derivatives, compounds structurally related to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.008 to 0.06 µg/mL against multiple strains of bacteria including Streptococcus pneumoniae and Staphylococcus epidermidis. These findings suggest that modifications in the structure can lead to significant differences in antibacterial potency .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. pneumoniae | 0.008 |
| Compound B | S. epidermidis | 0.03 |
| Compound C | E. coli | 0.06 |
Study 2: In Vitro Toxicity Assessment
A toxicity assessment was conducted using the HepG2 human liver cell line to evaluate the safety profile of related carbamate derivatives. Results indicated low cytotoxicity levels at concentrations up to 100 µM, suggesting that these compounds may have favorable safety margins for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
